1-Azido-2-methoxy-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-methoxy-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-14-7-4-5(11(12)13)2-3-6(7)9-10-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSZFWDSJVNVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616651 |

Source

|

| Record name | 1-Azido-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93749-93-0 |

Source

|

| Record name | 1-Azido-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architecting Covalent Interactomes: A Technical Guide to 2-Methoxy-4-Nitrophenyl Azide in Photoaffinity Labeling

Introduction: The Molecular Architecture of MNPA

In the realm of chemoproteomics and drug target deconvolution, 2-methoxy-4-nitrophenyl azide (MNPA) represents a highly specialized pharmacophore. As an advanced aryl azide derivative, MNPA functions as a "stealth" cross-linker. It remains chemically inert under standard physiological conditions but undergoes a rapid transformation into a highly reactive nitrene species upon targeted photonic activation[1].

The utility of MNPA is entirely dictated by the strategic placement of substituents on its central phenyl ring:

-

Azide Group (-N₃) at C1 : The primary photophore. Upon photon absorption, it extrudes nitrogen gas (N₂) to yield an electron-deficient nitrene.

-

Methoxy Group (-OCH₃) at C2 : An electron-donating group (EDG) that induces a bathochromic (red) shift in the molecule's absorption spectrum. This allows activation at longer, less phototoxic wavelengths (e.g., 350–400 nm) compared to unsubstituted phenyl azides[1]. Furthermore, the lone pairs on the oxygen stabilize transient intermediates via resonance.

-

Nitro Group (-NO₂) at C4 : A strong electron-withdrawing group (EWG). The push-pull electronic dynamic between the methoxy and nitro groups fine-tunes the triplet/singlet state energy gap of the resulting nitrene, modulating its half-life and preventing premature degradation[2].

Photochemical Dynamics and Reaction Trajectories

The efficacy of MNPA relies on the rapid generation of a reactive intermediate capable of forming irreversible covalent bonds with adjacent biomolecules. When irradiated with UV or visible light, MNPA undergoes photolysis to form a singlet nitrene [1]. This species is highly electrophilic and short-lived (

-

Direct Insertion : The singlet nitrene can directly insert into heteroatom-hydrogen bonds (N-H, O-H) of nearby amino acid residues.

-

Intersystem Crossing (ISC) : The singlet nitrene relaxes to a lower-energy triplet nitrene (a diradical). The triplet species prefers inserting into aliphatic C-H bonds via a radical abstraction-recombination mechanism[3].

-

Ring Expansion : A competing, often undesirable pathway where the singlet nitrene isomerizes into a ketenimine or dehydroazepine. These long-lived electrophiles can diffuse away from the binding site, leading to off-target labeling[4]. The electron-withdrawing nitro group in MNPA helps suppress this ring expansion, favoring direct insertion or rapid protonation to a reactive nitrenium ion[2].

Photochemical activation pathways of aryl azides leading to protein cross-linking.

Synthesis and Characterization of MNPA

The synthesis of the MNPA scaffold is typically achieved through the diazotization of the corresponding aniline, followed by nucleophilic displacement with sodium azide.

Step-by-Step Synthesis Protocol:

-

Diazotization : Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in an aqueous acidic solution (e.g., 3N HCl). Cool the mixture to 0–5 °C using an ice-salt bath. Causality: Maintaining strictly low temperatures prevents the premature decomposition of the highly unstable diazonium salt intermediate into a phenol.

-

Nitrite Addition : Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete conversion to the diazonium salt.

-

Azidation : Slowly add a chilled solution of sodium azide (NaN₃, 1.5 eq) dropwise. Causality: The azide acts as a nucleophile, displacing the diazonium group and releasing N₂ gas. This step must be performed slowly to manage the exothermic release of gas.

-

Extraction and Purification : Extract the resulting precipitate into an organic solvent (e.g., ethyl acetate). Wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure in the dark to yield the final MNPA product.

Table 1: Physicochemical and Spectroscopic Markers of MNPA

| Property / Technique | Expected Value / Marker | Mechanistic Significance |

| Molecular Weight | 194.15 g/mol | Small steric footprint minimizes interference with native ligand binding. |

| λ_max (Absorption) | ~350–380 nm | Red-shifted by the -OCH₃ group, allowing activation outside the destructive UV-B/C range[4]. |

| IR Spectroscopy | ~2110–2130 cm⁻¹ | Strong, sharp asymmetric stretching band diagnostic of the -N₃ group. |

| ¹H NMR (CDCl₃) | ~3.95 ppm (s, 3H) | Confirms the presence of the methoxy protons. |

| Stability | Light-sensitive | Must be stored in amber vials at -20 °C to prevent ambient photolysis. |

Comparative Analysis of Photoreactive Groups

When designing a chemoproteomic probe, the choice of the photoreactive group is critical. Table 2 compares aryl azides (like MNPA) against other standard photophores[3],[4].

Table 2: Comparison of Common Photoaffinity Cross-linkers

| Feature | Aryl Azides (e.g., MNPA) | Benzophenones | Diazirines |

| Activation Wavelength | 260–400 nm (Tunable) | ~350–365 nm | ~350 nm |

| Reactive Intermediate | Singlet/Triplet Nitrene | Triplet Diradical | Carbene |

| Intermediate Half-life | ~1–10 ns | ~120 µs | < 1 ns |

| Steric Bulk | Moderate (Phenyl ring) | Large (Two phenyl rings) | Minimal (Small ring) |

| Quenching Reversibility | Irreversible | Reversible (can be re-excited) | Irreversible |

| Primary Drawback | Potential for ring expansion | Bulky, may disrupt binding | Low cross-linking yield |

Experimental Workflow: Photoaffinity Labeling (PAL) Protocol

To ensure trustworthiness and reproducibility, a PAL experiment must be designed as a self-validating system. The following protocol outlines the use of an MNPA-conjugated probe to identify a target protein, incorporating mandatory control conditions to rule out false positives.

Standard workflow for target deconvolution using MNPA-based photoaffinity probes.

Self-Validating PAL Protocol

Note: All steps prior to UV irradiation must be conducted under red light or strictly diminished ambient light to prevent premature probe activation.

Step 1: Incubation and Equilibration

-

Prepare three sample cohorts:

-

Condition A (Experimental): Proteome + MNPA-Probe (1 µM).

-

Condition B (No-UV Control): Proteome + MNPA-Probe (1 µM), kept in the dark. Validates that cross-linking is strictly light-dependent.

-

Condition C (Competition Control): Proteome + MNPA-Probe (1 µM) + Excess Unlabeled Ligand (100 µM). Validates that the interaction is specific to the binding pocket; excess ligand should outcompete the probe, abolishing the signal.

-

-

Incubate lysates or live cells at 37 °C for 1 hour to reach thermodynamic binding equilibrium.

Step 2: Photoactivation

-

Transfer samples to a shallow, UV-transparent multi-well plate.

-

Place the plate on an ice block. Causality: UV irradiation generates heat. Maintaining the sample near 0 °C prevents thermal denaturation of the proteome and restricts the diffusion radius of the generated nitrene, ensuring it reacts only within the immediate binding pocket[1].

-

Irradiate with a 365 nm UV lamp (e.g., 100 W, positioned 5 cm above the plate) for 10 minutes.

Step 3: Reporter Attachment (Click Chemistry)

-

Assuming the MNPA-probe contains a terminal alkyne handle, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

To the lysates, add: Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM).

-

Vortex gently and incubate at room temperature for 1 hour. Causality: The THPTA ligand stabilizes the Cu(I) oxidation state generated by sodium ascorbate and prevents copper-mediated generation of reactive oxygen species (ROS) that could otherwise degrade the target proteins.

Step 4: Enrichment and Analysis

-

Add pre-washed Streptavidin-agarose beads to the mixture and rotate for 2 hours at 4 °C.

-

Wash the beads stringently (e.g., 1% SDS, 8 M Urea, PBS) to remove non-covalently bound proteins. Causality: Because PAL forms a covalent bond, ultra-stringent washes can be employed to eliminate background noise without losing the target protein.

-

Elute the cross-linked proteins by boiling in Laemmli buffer containing free biotin, or proceed to on-bead trypsin digestion for subsequent LC-MS/MS analysis[3].

References

-

Title: Visible-light-induced protein labeling in live cells with aryl azides - RSC Publishing Source: rsc.org URL: [Link]

-

Title: Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PMC Source: nih.gov URL: [Link]

-

Title: Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source: nih.gov URL: [Link]

-

Title: Recent Advances in Target Characterization and Identification by Photoaffinity Probes Source: mdpi.com URL: [Link]

Sources

- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 2. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Precision Target Deconvolution: An In-Depth Guide to Aryl Azide Photoaffinity Labeling

In the landscape of modern chemical biology and phenotypic drug discovery, identifying the direct protein targets of bioactive small molecules remains a formidable challenge. Photoaffinity labeling (PAL) has emerged as a gold-standard technique for target deconvolution. By utilizing a tripartite chemical probe, researchers can covalently capture transient or low-affinity ligand-target interactions in live cells.

As an application scientist specializing in chemical proteomics, I have found that the success of a PAL campaign hinges almost entirely on the strategic selection of the photoreactive group. While [1] are widely used, aryl azides —and specifically their fluorinated derivatives—offer a unique combination of minimal steric bulk, synthetic accessibility, and highly efficient cross-linking when optimized correctly.

This guide dissects the mechanistic photochemistry of aryl azides, establishes a self-validating experimental workflow, and provides the critical causality behind each protocol step to ensure robust LC-MS/MS target identification.

The Photochemical Engine: Standard Aryl Azides vs. Perfluorophenyl Azides (PFPAs)

The core function of an aryl azide in a photoaffinity probe is to act as a latent cross-linker. Upon irradiation with ultraviolet light (typically 250–350 nm), the azide group (R-N₃) expels nitrogen gas to generate a highly reactive singlet nitrene .

However, the fate of this singlet nitrene dictates the success of the labeling experiment. In standard (non-fluorinated) aryl azides, the singlet nitrene frequently undergoes a rapid ring expansion to form a[2]. This intermediate acts as an electrophile, reacting indiscriminately with ambient nucleophiles (such as the primary amines of lysine residues). Because the dehydroazepine has a relatively long half-life, it can diffuse away from the immediate binding pocket, drastically inflating the labeling radius and reducing direct C-H insertion yields to[3].

The Fluorine Advantage: To solve this, modern probe design relies on Perfluorophenyl Azides (PFPAs) . By substituting the aromatic ring with highly electronegative fluorine atoms, the singlet nitrene is electronically stabilized, and the ring expansion pathway is kinetically blocked. This forces the reactive intermediate directly into the desired [4], locking the probe to the target exactly at the binding site with high spatial resolution and vastly improved efficiency.

Mechanistic pathways of aryl azide photolysis highlighting PFPA advantages.

Quantitative Comparison of Photoreactive Groups

When designing a tripartite probe, selecting the right photoreactive group requires balancing activation wavelength, intermediate half-life, and steric bulk. The table below summarizes why PFPAs are often preferred over standard azides and how they compare to other common photophores.

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Intermediate Half-Life | Cross-linking Efficiency | Key Advantages & Limitations |

| Standard Aryl Azide | 250 – 350 nm | Nitrene / Dehydroazepine | ~10⁻⁴ s (Dehydroazepine) | Low (< 30%) | Small size / High rate of non-specific nucleophilic scavenging[3]. |

| Perfluorophenyl Azide (PFPA) | 300 – 350 nm | Singlet Nitrene | < 1 ns | High (Up to 60%) | Prevents ring expansion, favors direct C-H insertion[5]. |

| Benzophenone | 350 – 360 nm | Triplet Diradical | ~100 µs | Moderate | Excitable at longer wavelengths / Bulky size can perturb binding[1]. |

| Diazirine | 350 – 380 nm | Carbene | ~1 ns | Moderate to High | Smallest photophore / Carbene can be quenched by water[1]. |

Self-Validating Experimental Protocol: Live-Cell Labeling to LC-MS/MS

To map the small molecule-protein interactome, the aryl azide probe must be deployed in a highly controlled workflow. The following protocol utilizes an alkyne-tagged PFPA probe, relying on bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for downstream enrichment.

End-to-end workflow for photoaffinity labeling using alkyne-tagged probes and LC-MS/MS.

Step 1: Live-Cell Incubation

-

Procedure: Treat cultured cells with 1–10 µM of the alkyne-tagged PFPA probe for 1–4 hours under standard physiological conditions.

-

Scientist's Rationale: Equilibration in a live-cell environment preserves native protein-protein interactions, proper folding, and subcellular compartmentalization. Critical Control: All handling must be performed in the dark (or under red light) to prevent premature photolysis of the highly sensitive azide.

Step 2: UV Irradiation (Photo-crosslinking)

-

Procedure: Wash cells gently with cold PBS to remove unbound probe. Irradiate the cells at 300–350 nm for 10–15 minutes on ice using a Rayonet reactor or equivalent UV crosslinker.

-

Scientist's Rationale: The 300–350 nm range balances efficient nitrene generation with[1]. Conducting the irradiation strictly at 4°C (on ice) suppresses thermal degradation of the probe and restricts lateral protein diffusion in the membrane, ensuring the resulting covalent bond accurately captures the transient ligand-target interaction.

Step 3: Cell Lysis & Protein Extraction

-

Procedure: Lyse the irradiated cells using a denaturing buffer (e.g., 1% SDS in PBS) supplemented with a broad-spectrum protease inhibitor cocktail. Sonicate to shear DNA and clear the lysate by centrifugation (20,000 × g, 15 min).

-

Scientist's Rationale: Harsh denaturing conditions are required to completely solubilize membrane-bound targets and disrupt non-covalent protein complexes. This ensures that only proteins covalently cross-linked to the probe are pulled down in subsequent steps, eliminating false positives.

Step 4: CuAAC Click Chemistry (Biotinylation)

-

Procedure: To the cleared lysate, add the click reagents in the following order: Biotin-azide (100 µM), CuSO₄ (1 mM), TBTA ligand (100 µM), and freshly prepared TCEP (1 mM). Incubate for 1 hour at room temperature with end-over-end rotation.

-

Scientist's Rationale: Appending the bulky biotin tag after target engagement avoids the [5] that would otherwise disrupt the initial pharmacophore-target binding. Chemical Imperative: Freshly prepared TCEP is absolutely vital; it reduces Cu(II) to the catalytically active Cu(I) state. Oxidized copper will stall the cycloaddition, leading to catastrophic signal loss.

Step 5: Streptavidin Enrichment

-

Procedure: Precipitate the proteins (using methanol/chloroform) to remove excess unreacted biotin-azide and click reagents. Resuspend the protein pellet in 1% SDS and incubate with streptavidin-agarose beads for 2 hours. Wash the beads stringently with 1% SDS, 8M Urea, and PBS.

-

Scientist's Rationale: The extreme affinity of the biotin-streptavidin interaction (

M) allows for highly aggressive washes. Washing with SDS and urea strips away the vast background of the cellular proteome, leaving only the probe-modified target proteins anchored to the beads.

Step 6: On-Bead Digestion & LC-MS/MS

-

Procedure: Reduce (with DTT) and alkylate (with Iodoacetamide) the bead-bound proteins. Digest overnight at 37°C using sequencing-grade Trypsin. Collect the supernatant containing the eluted peptides for [6].

-

Scientist's Rationale: Boiling biotinylated proteins off streptavidin beads yields notoriously poor recovery. On-bead trypsinization directly releases the peptide fragments into the supernatant. The resulting peptide pool is highly enriched, allowing high-resolution mass spectrometers to achieve deep sequence coverage and confidently deconvolute the target identity.

References

1.[1] Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI (Molecules).[Link] 2.[3] Visible-light-induced protein labeling in live cells with aryl azides. RSC (Chemical Communications).[Link] 3.[6] Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link] 4.[2] Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. NIH PMC (Current Opinion in Chemical Biology).[Link] 5.[4] Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. NIH PMC (Accounts of Chemical Research).[Link] 6.[5] Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling. ACS (Chemical Reviews).[Link]

Sources

- 1. Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI [mdpi.com]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 4. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Heterobifunctional Crosslinkers Containing Nitro Aryl Azides

Executive Summary & Core Rationale

In the landscape of bioconjugation, heterobifunctional crosslinkers containing nitro aryl azides represent a specialized class of reagents designed for time-resolved, two-step conjugation. Unlike homobifunctional reagents that react simultaneously, these molecules allow researchers to functionalize a "bait" molecule (typically via an amine-reactive NHS ester) in the dark, purify the intermediate, and then covalently capture a "prey" molecule or surface via UV-activated photochemistry.[1]

The defining feature of this class is the nitro group (

Chemical Mechanism & Photophysics[2]

The Photolytic Cascade

The utility of nitro aryl azides lies in their ability to remain inert until triggered. Upon irradiation at 320–350 nm, the aryl azide undergoes photolysis, releasing molecular nitrogen (

The fate of this nitrene is dictated by the chemical environment:

-

Ring Expansion (Dominant Pathway): In aqueous, nucleophile-rich environments (typical biological buffers), the aryl nitrene rapidly rearranges into a dehydroazepine (a seven-membered ring intermediate) or a ketenimine. This electrophilic intermediate reacts preferentially with nucleophiles (primary amines, sulfhydryls).

-

Insertion (Secondary Pathway): If no nucleophiles are available, the nitrene may undergo C-H or N-H insertion, although this is less efficient for nitro aryl azides compared to perfluorophenyl azides.

Mechanism Diagram

The following diagram illustrates the transformation from the stable azide to the reactive dehydroazepine intermediate.

Figure 1: Photochemical activation pathway of nitro aryl azides leading to nucleophilic capture.

Key Reagents & Architectures

Selecting the right crosslinker depends on solubility requirements and the necessary spacer arm length to bridge the interaction.

| Reagent Name | Chemical Structure Description | Spacer Arm (Å) | Solubility | Primary Application |

| Sulfo-SANPAH | Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino) hexanoate | 18.2 Å | Water-Soluble | Cell surface labeling; Hydrogel functionalization; Extracellular matrix crosslinking.[2][3][4][5] |

| ANB-NOS | N-5-Azido-2-nitrobenzoyloxysuccinimide | 7.7 Å | Water-Insoluble (DMSO/DMF required) | Intracellular conjugation; Membrane-permeable studies; Small molecule drug carriers. |

| NHS-ASA | N-Hydroxysuccinimidyl-4-azidosalicylic acid | 8.0 Å | Water-Insoluble | Radioiodinatable crosslinking (via the phenolic group) for tracking. |

Experimental Workflow: The "Bait-and-Prey" Protocol

This protocol assumes the use of Sulfo-SANPAH to conjugate a protein ligand (Bait) to a receptor or surface (Prey).

Phase 1: The Dark Reaction (Amine Conjugation)

Objective: Attach the crosslinker to the Bait molecule via the NHS ester. Critical Constraint: This step must be performed in buffers free of primary amines (e.g., no Tris, Glycine).

-

Buffer Prep: Dissolve Bait protein in PBS (pH 7.4) or HEPES.

-

Reagent Solubilization: Dissolve Sulfo-SANPAH in water or anhydrous DMSO immediately before use.

-

Expert Note: The NHS ester hydrolyzes rapidly in water. Do not store aqueous stocks.

-

-

Incubation: Add 10-20 fold molar excess of crosslinker to the protein. Incubate for 30–60 minutes at room temperature or 2 hours on ice in the dark .

-

Purification: Remove excess unreacted crosslinker using a desalting column (e.g., Zeba Spin) or dialysis.

-

Why? Unreacted crosslinker will compete for binding sites during the photolysis step.

-

Phase 2: The Light Reaction (Photo-Conjugation)

Objective: Covalently link the Bait to the Prey via the aryl azide.

-

Equilibration: Mix the purified Bait-Crosslinker complex with the Prey (receptor, lysate, or surface).

-

Irradiation: Expose the mixture to UV light.[2]

-

Source: High-intensity UV lamp (mercury vapor) or UV LED.

-

Wavelength: 300–460 nm (Peak efficiency ~330 nm).

-

Duration: 5–15 minutes.

-

Distance: 5–10 cm from the light source.[2]

-

-

Quenching (Optional): Add a nucleophile-rich buffer (e.g., 100 mM Tris, pH 8.0) to scavenge remaining reactive intermediates.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for heterobifunctional conjugation.

Critical Optimization & Troubleshooting (E-E-A-T)

Preventing "Dark" Reactivity

Nitro aryl azides are generally stable in the dark, but they can be susceptible to reduction by thiols (e.g., DTT, mercaptoethanol) into amines, which renders them photo-inactive.

-

Rule: Avoid reducing agents in the buffer until after the photo-crosslinking is complete.

The "Filter" Effect

Biological samples often absorb UV light. If your sample contains high concentrations of proteins or nucleic acids, they may act as an inner filter, absorbing the UV energy intended for the crosslinker.

-

Solution: Use a slightly longer irradiation time or a higher intensity lamp if working with concentrated lysates. However, avoid over-irradiation which causes protein degradation.

Hydrolysis Management

The NHS-ester moiety is moisture-sensitive.[2][6]

-

Storage: Store desiccated at -20°C.

-

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial, which hydrolyzes the NHS ester immediately.[6]

References

-

G-Biosciences. ANB-NOS: Heterobifunctional Crosslinker Technical Sheet. [Link]

-

National Institutes of Health (NIH). Photoactivated heterobifunctional cross-linking reagents. (PubMed Abstract). [Link]

Sources

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. proteochem.com [proteochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Photoreactive Crosslinker | Sulfo-SANPAH | G-Biosciences [gbiosciences.com]

- 5. Sulfo-SANPAH Crosslinker 100 mg (CAS 102568-43-4) - N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino) hexanoate (Sulfo-SANPAH) - ProteoChem [proteochem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Spectral Tuning of Photoaffinity Labels: UV-Vis Absorption Characteristics and Methodologies of Nitro-Substituted Aryl Azides

Executive Summary

Photoaffinity labeling (PAL) is a cornerstone technique in drug discovery and structural biology, enabling the covalent capture of transient protein-ligand interactions. While traditional aryl azides are highly effective cross-linkers, their requirement for high-energy ultraviolet (UV) light poses a significant risk of phototoxicity. This technical guide explores the causality behind structural modifications in aryl azides—specifically the introduction of nitro (

The Causality of Structural Modification: Why Nitro-Substitution?

The fundamental challenge in using 1 is their maximum UV absorption (

To circumvent this, molecular designers introduce electron-withdrawing groups onto the aromatic ring. The addition of a nitro group (e.g., 4-azido-2-nitrophenyl or 5-azido-2-nitrobenzoic acid) extends the conjugated

Quantitative Data: UV-Vis Absorption Profiles

The exact

Table 1: Comparative UV-Vis Absorption Maxima of Aryl Azide Probes

| Probe Type | Representative Compound | Activation Wavelength | Biological Compatibility | |

| Unsubstituted | Phenyl azide | ~260 | 254 nm | Low (High UV damage)[1] |

| Nitro-substituted | 5-Azido-2-nitrobenzoic acid (ANBA) | 312 - 330 | 310 - 350 nm | High (Reduced UV damage)[3] |

| Nitro-substituted | 4-Azido-2-nitrophenyl derivatives | 340 - 475 | 350 - 480 nm | Excellent (Visible light)[4] |

| Fluorinated | Perfluorophenyl azide | ~260 - 280 | 254 - 300 nm | Moderate (High insertion yield)[2] |

Photophysics and Mechanistic Pathways

When a nitro-substituted aryl azide is exposed to light matching its

The success of the labeling experiment depends entirely on the subsequent fate of this singlet nitrene:

-

Target Labeling (Pathway A): The singlet nitrene undergoes direct insertion into C-H or heteroatom-H bonds of the target protein, forming a stable covalent linkage[2].

-

Ring Expansion (Pathway B): The nitrene rearranges into a long-lived dehydroazepine/ketenimine intermediate, which acts as an electrophile and reacts indiscriminately with ambient nucleophiles (e.g., water, buffer salts) rather than the specific binding site[7].

-

Intersystem Crossing (Pathway C): The singlet nitrene converts to a triplet nitrene, behaving as a diradical[2].

Caption: Photochemical reaction pathways of nitro-substituted aryl azides upon UV-Vis activation.

Experimental Workflows: A Self-Validating System

To ensure trustworthiness, the experimental protocol must be self-validating. Because the azido group has a distinct absorption signature,3 as the peak diminishes upon photolysis[3].

Caption: Self-validating experimental workflow for photoaffinity labeling using nitro-aryl azides.

Protocol 1: UV-Vis Spectroscopic Characterization and Photolysis Monitoring

Objective: Determine the optimal activation wavelength and validate the photolysis kinetics of the synthesized probe.

-

Sample Preparation: Dissolve the nitro-substituted aryl azide in a UV-transparent solvent (e.g., methanol or PBS with <1% DMSO) to a final concentration of 10–50

M. -

Baseline Measurement: Transfer 1 mL of the solution to a quartz cuvette (1 cm path length). Record the baseline UV-Vis absorption spectrum from 200 nm to 600 nm. Identify the

corresponding to the nitro-aryl azide[8]. -

Controlled Irradiation: Place the cuvette in a controlled UV/Vis irradiator equipped with a bandpass filter matching the

(e.g., 350 nm or 365 nm lamp). -

Kinetic Monitoring: Irradiate the sample in 30-second increments. After each interval, record the UV-Vis spectrum.

-

Validation Check: The peak at

will progressively decrease (hypochromic shift) as the azide is converted to the nitrene[3]. The presence of an isosbestic point indicates a clean conversion without complex side reactions. Continue until the spectrum stabilizes, marking complete photolysis.

Protocol 2: Photoaffinity Labeling of Target Proteins

Objective: Covalently cross-link the nitro-aryl azide probe to its biological target with high spatial precision.

-

Incubation: Combine the target protein (1–10

M) with the nitro-aryl azide probe (10–50 -

Photoactivation: Transfer the mixture to a shallow, UV-transparent multi-well plate. Irradiate the sample on ice using a long-wavelength UV lamp (365 nm) for 5 to 15 minutes.

-

Causality Note: Ice minimizes thermal degradation of the protein, while 365 nm light specifically activates the nitro-aryl azide without triggering the 280 nm absorption band of aromatic amino acids[1].

-

-

Quenching: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) or a reducing agent (e.g., Dithiothreitol) to neutralize any unreacted ketenimine intermediates.

-

Analysis: Resolve the cross-linked complex using SDS-PAGE or subject it to in-gel digestion followed by LC-MS/MS to identify the exact site of nitrene insertion[1].

Troubleshooting and Optimization in Drug Discovery

-

Unintended Dark Reactions: Some nitro-substituted aryl azides exhibit unintended reactivity in the absence of light (dark reactions) due to the strong electron-withdrawing nature of the nitro group[10]. If pre-irradiation cross-linking is observed, ensure samples are handled strictly under red-light conditions and minimize incubation times.

-

Low Cross-linking Yield: If the labeling efficiency is low, it may be due to rapid ketenimine formation outcompeting direct C-H insertion[7]. In such cases, switching to a polyfluorinated aryl azide may suppress ring expansion and favor direct insertion[2].

References

- The study of the catalytic sites of enzymes using fluorescent compounds: 4-4-azido-2-nitrophenyl pyridoxamine.Biologia Research.

- Visible-light-induced protein labeling in live cells with aryl azides.RSC Publishing.

- Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling.Chemical Reviews, ACS Publications.

- 1-Azido-3-nitrobenzene | CAS 1516-59-2.Benchchem.

- Photolytic Labeling and Its Applications in Protein Drug Discovery and Development.PMC (NIH).

- Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?ResearchGate.

- Photoaffinity Labeling via Nitrenium Ion Chemistry.PMC (NIH).

- Azidation Technology: From Photoaffinity Labeling to Molecular Tattooing.András Málnási-Csizmadia's lab.

- Use of Photoaffinity Labels as P2-Purinoceptor Antagonists.CDC Stacks.

- Covalent binding of biological samples to solid supports for scanning probe microscopy in buffer solution.CORE.

Sources

- 1. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. biologiachile.cl [biologiachile.cl]

- 5. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 7. malnalab.hu [malnalab.hu]

- 8. benchchem.com [benchchem.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. researchgate.net [researchgate.net]

Phenyl Azide vs. Nitrophenyl Azide Probes: Photochemistry, Specificity, and Application

An In-Depth Technical Guide to

Executive Summary: The Wavelength vs. Reactivity Trade-Off

In the design of photoaffinity labeling (PAL) experiments, the choice between Phenyl Azide (PA) and Nitrophenyl Azide (NPA) probes is not merely a matter of preference—it is a decision that dictates the structural integrity of your biological sample and the chemical specificity of your crosslinking.

While Phenyl Azide represents the foundational chemistry of photolabeling, it suffers from two critical flaws: a requirement for damaging UV-C radiation and a high propensity for ring expansion into electrophilic ketenimines. Nitrophenyl Azide variants (specifically ortho- and meta-nitro derivatives) were engineered to solve the wavelength problem , shifting activation to the UV-A range (300–360 nm).

This guide dissects the mechanistic divergence between these two probes, providing the "why" behind their selection and the "how" for their experimental execution.

Part 1: The Photochemical Mechanism

The Phenyl Azide (PA) Pathway: High Energy, Low Specificity

The simplest aryl azide, phenyl azide, absorbs maximally at ~250–260 nm . Upon irradiation with short-wavelength UV light, it extrudes molecular nitrogen (

This singlet species is electronically unstable. While the desired pathway is Intersystem Crossing (ISC) to the triplet nitrene (which acts as a diradical and inserts into C-H bonds), the dominant pathway in fluid solution at room temperature is Ring Expansion .

-

The Mechanism: The singlet nitrene rearranges into a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine) .

-

The Consequence: This ketenimine is a long-lived, soft electrophile. Instead of inserting into the target protein's backbone (C-H insertion), it diffuses until it finds a nucleophile (e.g., a Lysine

-amine or Cysteine thiol). -

Result: High background labeling (non-specific) and potential loss of the "zero-length" crosslinking advantage.

The Nitrophenyl Azide (NPA) Pathway: The "Red Shift" Advantage

By introducing a nitro group (

-

The Benefit: This allows activation using UV-A light (365 nm), which passes through glass and plastic and, crucially, does not damage proteins or nucleic acids (unlike the 254 nm required for PA).

-

The Chemistry: The nitro group is electron-withdrawing. While it does not completely eliminate ring expansion, it alters the electronics of the ring. However, it is important to note that NPA is primarily a solution to the wavelength problem, not the ring-expansion problem. (Note: Perfluorophenyl azides, or PFPAs, are the class that solves the ring expansion issue via fluorine stabilization).

Part 2: Comparative Analysis

The following table summarizes the critical operational differences.

| Feature | Phenyl Azide (PA) | Nitrophenyl Azide (NPA) |

| Activation Wavelength | 254 nm (UV-C) | 300–365 nm (UV-A) |

| Sample Compatibility | Low (DNA/Protein damage risk) | High (Live cell compatible) |

| Reactive Intermediate | Singlet Nitrene | Nitrene (Red-shifted absorption) |

| Dominant Reactivity | Electrophilic attack on Nucleophiles | C-H Insertion & Nucleophilic attack |

| Crosslinking Efficiency | Moderate to Low (due to side reactions) | Moderate (improved bio-compatibility) |

| Ambient Light Stability | Relatively Stable | Sensitive (Handle in dark/red light) |

Part 3: Visualizing the Divergence

The diagram below illustrates the mechanistic bifurcation that occurs upon irradiation. Note the "Ring Expansion Trap" which plagues simple phenyl azides.

Caption: Photochemical fate of aryl azides. PA favors the red "Ketenimine" path (non-specific), while NPA allows safer activation (green path).

Part 4: Experimental Protocol (NPA Probe)

This protocol validates the use of an NPA-based probe (e.g., ANB-NOS or similar derivatives) for labeling a target protein in a complex lysate.

Phase 1: Probe Incubation (The Equilibrium Step)

-

Objective: Establish non-covalent equilibrium between the probe and the target.

-

Criticality: Do not expose to UV light. Use amber tubes or wrap vessels in foil.

-

Prepare Lysate: Dilute protein lysate to 1–2 mg/mL in PBS (pH 7.4). Avoid Tris or Glycine buffers if possible, as they can act as nucleophilic scavengers if ring expansion occurs.

-

Add Probe: Add the NPA probe at 10–100 µM (keep DMSO < 1%).

-

Incubate: 30–60 minutes at 4°C (to reduce thermal off-rates) or Room Temp, depending on binding kinetics.

Phase 2: Photoactivation (The Locking Step)

-

Objective: Convert the azide to a nitrene for covalent capture.

-

Equipment: UV Lamp (365 nm, e.g., Stratalinker or hand-held UV lamp).

-

Vessel: Borosilicate glass or clear polypropylene (UV-A passes through these; Quartz is not strictly necessary for NPA but is optimal).

-

Cooling: Place samples on ice. Photochemistry generates heat; heating can denature proteins.

-

Irradiation: Irradiate at 365 nm for 5–10 minutes.

-

Pro-Tip: If using a high-intensity laser (355 nm), reduce time to seconds to prevent multi-photon damage.

-

-

Quenching: (Optional) Add excess thiol (e.g., DTT) to quench remaining electrophiles, though the nitrene lifetime is nanoseconds.

Phase 3: Downstream Processing

-

Click Chemistry: If the probe contains an alkyne handle, react with Azide-Biotin/Fluorophore via CuAAC.

-

Enrichment: Streptavidin pull-down (if biotinylated).

-

Analysis: SDS-PAGE or LC-MS/MS.

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Background | Ring expansion (Ketenimine formation). | Switch to Perfluorophenyl Azide (PFPA) if possible, or reduce probe concentration. |

| No Labeling | Inefficient photolysis or poor binding. | Check UV lamp intensity at 365 nm. Ensure probe |

| Protein Precipitation | UV-induced aggregation or heat. | Keep samples on ice during irradiation. Pulse the UV light (1 min on, 1 min off). |

| Sample Yellowing | Nitro-group photodecomposition byproducts. | Normal for NPA. Does not necessarily indicate failure, but limit irradiation time. |

References

-

Fleming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Platz, M. S. (1995). Comparison of Phenylcarbene and Phenylnitrene. Accounts of Chemical Research, 28(12), 487–492. Link

-

Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling Handbook. Retrieved from thermofisher.com. Link

-

Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

-

Gritsan, N. P., & Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes.[1][2] Chemical Reviews, 106(9), 3844–3867. Link

Sources

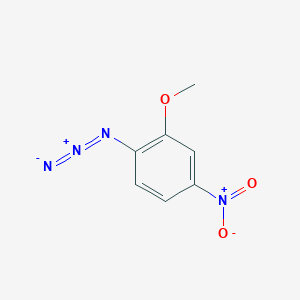

1-Azido-2-methoxy-4-nitrobenzene molecular weight and formula

Technical Whitepaper: 1-Azido-2-methoxy-4-nitrobenzene

Executive Summary

1-Azido-2-methoxy-4-nitrobenzene (C₇H₆N₄O₃) is a highly reactive aryl azide intermediate used primarily in photoaffinity labeling and the synthesis of nitrogen-containing heterocycles.[1] Characterized by the presence of an electron-withdrawing nitro group para to the azide moiety and an electron-donating methoxy group at the ortho position, this compound exhibits distinct photochemical properties.

Critical Safety Warning: This compound possesses a Carbon-to-Energetic-Group ratio of 3.5, which violates the "Rule of Six" for inherent stability. It must be handled as a potential explosive, particularly in its isolated solid state.

Part 1: Physicochemical Characterization

The following data characterizes the specific isomer where the nitro group is located at the 4-position relative to the azide at the 1-position.

Molecular Identity

| Property | Specification | Notes |

| IUPAC Name | 1-Azido-2-methoxy-4-nitrobenzene | Derived from 2-methoxy-4-nitroaniline |

| Molecular Formula | C₇H₆N₄O₃ | |

| Molecular Weight | 194.15 g/mol | Monoisotopic Mass: 194.04 g/mol |

| Structure | Azide (-N₃) at C1Methoxy (-OCH₃) at C2Nitro (-NO₂) at C4 | Para-nitro substitution enhances electrophilicity of the nitrene intermediate. |

| Precursor CAS | 97-52-9 | (2-Methoxy-4-nitroaniline) |

| Appearance | Yellow to orange crystalline solid | Color deepens upon oxidation or light exposure. |

Structural Analysis

The molecule features a "push-pull" electronic system. The methoxy group (C2) acts as an electron donor (resonance), while the nitro group (C4) is a strong electron withdrawer. This polarization stabilizes the ground state but makes the generated nitrene (upon photolysis) highly electrophilic, ideal for insertion reactions into C-H or N-H bonds.

Part 2: Synthetic Methodology

The most reliable route to 1-Azido-2-methoxy-4-nitrobenzene is the diazotization of 2-methoxy-4-nitroaniline followed by nucleophilic displacement with sodium azide (Sandmeyer-type reaction).

Reaction Pathway Diagram

The following workflow illustrates the conversion from the aniline precursor to the aryl azide and its subsequent activation.

Figure 1: Synthetic pathway from aniline precursor to active nitrene species.

Detailed Experimental Protocol

Note: This protocol assumes a 10 mmol scale. Do not scale up without rigorous safety testing.

Reagents:

-

2-Methoxy-4-nitroaniline (1.68 g, 10 mmol)

-

Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)

-

Sodium Azide (NaN₃, 0.78 g, 12 mmol)

-

Hydrochloric Acid (6M)

-

Urea (for quenching excess nitrite)

Step-by-Step Procedure:

-

Acid Dissolution: Suspend 2-methoxy-4-nitroaniline (10 mmol) in 6M HCl (20 mL) in a round-bottom flask. Cool the mixture to 0–5°C using an ice-salt bath. Efficient stirring is critical to prevent hot spots.

-

Diazotization: Dissolve NaNO₂ (11 mmol) in minimal water (5 mL). Add this solution dropwise to the aniline mixture, maintaining the temperature strictly below 5°C. The mixture should become clear or turn into a fine suspension of the diazonium salt.

-

Validation: Test with starch-iodide paper (turns blue) to confirm excess nitrous acid.

-

-

Azidation: Dissolve NaN₃ (12 mmol) in minimal water (5 mL). Warning: Add this solution very slowly to the diazonium mixture. Vigorous evolution of nitrogen gas will occur.

-

Safety: Use a blast shield. Ensure the fume hood sash is low.

-

-

Work-up: Stir for 1 hour at 0°C, then allow to warm to room temperature. The product will precipitate as a solid.

-

Isolation: Filter the solid and wash with cold water.

-

Purification: Recrystallization from ethanol/water is possible but risky due to thermal instability. Column chromatography (silica, hexane/ethyl acetate) is preferred if purification is necessary.

-

Part 3: Safety & Stability (The "Rule of Six")

Safety is the primary constraint when working with this molecule. We apply the Rule of Six to assess its explosive potential.

Stability Calculation

The Rule of Six states that an organic azide is relatively safe to handle if:

For 1-Azido-2-methoxy-4-nitrobenzene:

-

Carbons (

): 7 -

Energetic Groups (

): 2 (Azide + Nitro) -

Ratio:

Mandatory Handling Protocols:

-

Do not store large quantities: Synthesize fresh for each application.

-

Avoid metal spatulas: Contact with metals can form heavy metal azides (extremely explosive). Use Teflon or wood.

-

Light Protection: Store in amber vials wrapped in foil; the compound is photo-labile.

-

Solution Storage: Store as a dilute solution (<0.5 M) rather than a dry solid whenever possible.

Part 4: Applications in Drug Discovery

Photoaffinity Labeling

The 1-azido-2-methoxy-4-nitrobenzene moiety serves as a photophore . Upon irradiation with UV light (typically 300–360 nm), the azide decomposes to release nitrogen gas (

-

Mechanism: The electrophilic nitrene inserts rapidly into nearby covalent bonds (C-H, N-H, O-H) of the target protein, permanently "tagging" the binding site.

-

Advantage: The ortho-methoxy group provides steric bulk that can orient the nitrene for specific interactions, while the para-nitro group tunes the absorption maximum (

) into a range less damaging to biological samples than unsubstituted phenyl azides.

"Click" Chemistry Considerations

While capable of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the electron-deficient nature of this azide (due to the nitro group) makes it less reactive in standard "Click" conditions compared to electron-rich azides. However, it is highly reactive in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , where the electron deficiency accelerates the reaction with strained cyclooctynes.

References

-

Synthesis of Aryl Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

-

Safety Protocols (Rule of Six): University of California, Santa Cruz. "Azide Safety Guidelines." UCSC Environmental Health & Safety. Link

-

Precursor Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7346, 2-Methoxy-4-nitroaniline." PubChem. Link

- Photolysis Mechanisms: Gritsan, N. P., & Platz, M. S. "Photochemistry of Aromatic Azides." Chemical Reviews, 2006.

Sources

Precision Chemoproteomics: The Strategic Application of Electron-Deficient Aryl Azides

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Chemical Biologists, Drug Discovery Scientists

Executive Summary: The Case for Chemical Fidelity

In the landscape of chemoproteomics, the fidelity of a photoaffinity probe—its ability to covalently capture a target without false positives—is paramount. While simple aryl azides were once the workhorses of photoaffinity labeling (PAL), they suffer from a fatal mechanistic flaw: the rearrangement of the singlet nitrene intermediate into a reactive ketenimine. This electrophilic species reacts indiscriminately with nucleophiles (e.g., lysines) rather than performing the desired C-H or N-H insertion at the binding site, leading to high background and off-target labeling.

Electron-deficient aryl azides , specifically perfluorophenyl azides (PFPAs) and tetrafluorophenyl azides, engineered to suppress this rearrangement, represent a critical evolution in probe design. By stabilizing the nitrene intermediate through the electron-withdrawing effect of fluorine atoms, these moieties maximize specific insertion efficiency and minimize non-specific scavenger reactions. This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies for deploying electron-deficient aryl azides in high-stakes proteomic campaigns.

Mechanistic Foundations: Solving the Ketenimine Problem

The Photochemical Divergence

The superiority of electron-deficient aryl azides lies in their altered potential energy surface upon UV excitation.

-

Simple Phenyl Azides: Upon irradiation (<300 nm), they lose nitrogen to form a singlet nitrene. This species is unstable and rapidly undergoes ring expansion to form a dehydroazepine or ketenimine . The ketenimine is a long-lived electrophile that reacts with nucleophiles (solvent or non-target proteins) rather than inserting into the target binding pocket.

-

Perfluorophenyl Azides (PFPAs): The presence of fluorine atoms at the ortho positions destabilizes the transition state required for ring expansion. This forces the system to remain in the nitrene manifold (singlet or triplet), which favors rapid C-H or N-H insertion . This "kinetic trapping" ensures that the covalent bond is formed strictly where the probe is bound.

Pathway Visualization

The following diagram illustrates the critical divergence in reaction pathways between simple and fluorinated aryl azides.

Figure 1: Mechanistic divergence of aryl azides. Fluorination suppresses the error-prone ring expansion pathway, forcing the reaction toward specific insertion.

Comparative Analysis of Photophores

When selecting a photophore for probe design, PFPAs occupy a "sweet spot" of stability and crosslinking efficiency compared to Benzophenones and Diazirines.

| Feature | Simple Aryl Azide | Perfluorophenyl Azide (PFPA) | Benzophenone | Trifluoromethyl Diazirine |

| Size | Small | Small | Bulky | Small |

| Excitation | < 300 nm (UV-B) | ~250–300 nm (UV-B/C) | 350–360 nm (UV-A) | ~350–360 nm (UV-A) |

| Reactive Species | Nitrene → Ketenimine | Nitrene (Stabilized) | Triplet Diradical | Carbene |

| Crosslinking Efficiency | Low (< 30%) | Moderate-High (50-70%) | Variable (slow) | High (> 70%) |

| Reactivity Preference | Nucleophiles (Lys, Cys) | C-H, N-H bonds (Universal) | Met, Cys, weak C-H | Universal (C-H, O-H, etc.) |

| Key Limitation | High background labeling | UV damage risk if not cooled | Long irradiation time | Synthetic complexity |

Expert Insight: While diazirines are often cited as the gold standard due to carbene reactivity, PFPAs are significantly easier to synthesize and modify. If your target protein is sensitive to long UV exposure (benzophenone) or your synthetic chemistry resources are limited (diazirines), PFPAs are the optimal choice.

Experimental Protocol: PFPA-Based Proteomics

This protocol assumes a "Two-Step" ABPP (Activity-Based Protein Profiling) or affinity labeling workflow:

-

Probe: Ligand linked to PFPA and a Click handle (alkyne).

-

Reporter: Biotin-Azide (for enrichment) or Fluorophore-Azide (for visualization).

Phase 1: Incubation and Photo-Crosslinking

-

Objective: Equilibration of the probe and covalent capture.

-

Critical Control: Competition samples (pre-incubated with 10x–50x excess free ligand) are mandatory to distinguish specific binding.

-

Preparation: Prepare soluble proteome (lysate) at 1–2 mg/mL in PBS. Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if using simple azides, though PFPAs are more robust.

-

Incubation: Add probe (typically 1–10 µM) to lysate. Incubate for 30–60 mins at 4°C or RT (target dependent).

-

Tip: Keep DMSO concentration < 1% to maintain protein stability.

-

-

Irradiation:

-

Transfer samples to a 96-well plate (open top) or quartz cuvettes.

-

Place on ice (CRITICAL to prevent thermal denaturation).

-

Irradiate with a UV lamp (e.g., Stratalinker or handheld UV lamp) at 254 nm or 302 nm for 5–10 minutes.

-

Note: Unlike benzophenones which require 30–60 mins, PFPAs react rapidly. Over-irradiation degrades proteins.

-

Phase 2: Click Chemistry & Enrichment[1]

-

Objective: Attach biotin tag for purification.

-

Click Reaction: Add the following reagents sequentially to the proteome:

-

Biotin-Azide (100 µM)

-

TCEP (1 mM) - Reduces disulfides and protects Cu(I).

-

TBTA (100 µM) - Ligand to stabilize Cu(I).

-

CuSO4 (1 mM) - Catalyst.

-

-

Incubation: Vortex and incubate for 1 hour at RT.

-

Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe/reagents.

-

Enrichment: Resuspend protein pellet in 1% SDS/PBS. Dilute to 0.2% SDS and incubate with Streptavidin-Agarose beads for 2 hours.

-

Washing: Stringent washing is required (1% SDS, 4M Urea, PBS) to remove non-covalent binders.

Phase 3: On-Bead Digestion & MS Analysis

-

Objective: Generate peptides for identification.

-

Digestion: Perform on-bead tryptic digestion (overnight, 37°C).

-

Elution: Collect supernatant containing peptides.

-

LC-MS/MS: Analyze using standard shotgun proteomics methods (e.g., DDA or DIA).

Workflow Visualization

Figure 2: End-to-end proteomics workflow using PFPA probes. Note the critical wash steps to ensure only covalently bound targets are retained.

Data Analysis: Filtering the Noise

Successful identification of targets using electron-deficient aryl azides relies on rigorous statistical filtering.

-

Fold Change Calculation: Compare the spectral counts or precursor intensity (LFQ) of the Probe Sample vs. Competition Sample (Probe + Excess Ligand).

-

Criterion: A true target typically shows >4-fold enrichment in the probe sample compared to the competitor.

-

-

Significance Testing: Perform a t-test (if replicates are available). Targets with p-value < 0.05 and high fold-change are "High Confidence."

-

CRAPome Filtering: Cross-reference hits against the "CRAPome" database (common contaminants in affinity purification like keratins, tubulins, and carboxylases).

-

Site Localization: If the probe is designed with a cleavable linker, MS/MS spectra can pinpoint the exact amino acid residue modified by the PFPA insertion. This confirms the binding pocket location.

References

-

Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1] The Journal of Organic Chemistry. [Link]

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron. [Link]

-

Liu, L. H., & Yan, M. (2010).[2] Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[2][3] Accounts of Chemical Research. [Link]

-

Koture, A., et al. (2016). Photoaffinity Labeling in Target- and Binding-Site Identification.[4][5][6][7] Methods and Protocols. [Link]

-

Dubey, R., et al. (2020). Recent Advances in Photoaffinity Labeling Strategies. Cell Chemical Biology. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in photoaffinity labeling strategies to capture Glycan-Protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1-Azido-2-methoxy-4-nitrobenzene via Diazotization-Azidation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Overview & Mechanistic Rationale

The synthesis of aryl azides from primary aromatic amines is a foundational transformation in organic synthesis, heavily utilized in click chemistry (CuAAC), photoaffinity labeling, and the synthesis of complex heterocycles [1]. The conversion of 2-methoxy-4-nitroaniline to 1-azido-2-methoxy-4-nitrobenzene proceeds via a robust, two-stage sequence: acidic diazotization followed by nucleophilic displacement using sodium azide.

Mechanistic Causality

-

Diazotization: The primary amine is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (HCl) at 0–5 °C. The acid generates the active electrophile, the nitrosonium ion (NO⁺), which attacks the amine to form a highly reactive diazonium salt. Causality for Temperature Control: The 0–5 °C window is critical; diazonium salts are thermodynamically unstable and will prematurely degrade into phenols via the expulsion of nitrogen gas if allowed to warm [2].

-

Azidation: The introduction of the azide anion (N₃⁻) initiates a nucleophilic attack on the diazonium intermediate. This proceeds via a transient pentazole or linear pentazene intermediate, which rapidly collapses, extruding diatomic nitrogen (N₂) to yield the target aryl azide [3].

Reaction pathway for the synthesis of 1-azido-2-methoxy-4-nitrobenzene.

Safety Directives & Risk Mitigation

Working with organic azides and diazonium intermediates requires strict adherence to safety protocols due to their energetic nature.

-

Explosion Hazard (Azides): While 1-azido-2-methoxy-4-nitrobenzene has a Carbon-to-Nitrogen (C/N) ratio of 1.75 (generally considered stable for standard laboratory handling), it should never be exposed to extreme heat, concentrated sulfuric acid, or heavy metals (which can form shock-sensitive metal azides) [2].

-

Toxic Gas Generation: The reaction of excess sodium nitrite with sodium azide in an acidic medium can generate hydrazoic acid (HN₃) , a highly toxic and explosive gas. Causality for Quenching: It is mandatory to quench excess nitrous acid with sulfamic acid or urea before the addition of sodium azide to prevent HN₃ formation.

-

Thermal Control: Never isolate the dry diazonium salt. It must be kept in an aqueous solution at 0–5 °C and reacted in situ.

Quantitative Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Methoxy-4-nitroaniline | 168.15 | 1.0 | 1.68 g (10.0 mmol) | Starting Material |

| Hydrochloric Acid (6M) | 36.46 | Excess | 15.0 mL | Acidic Medium |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 0.76 g (11.0 mmol) | Nitrosating Agent |

| Sulfamic Acid | 97.10 | As needed | ~0.10 g | HNO₂ Quencher |

| Sodium Azide (NaN₃) | 65.01 | 1.2 | 0.78 g (12.0 mmol) | Nucleophile |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 × 20 mL | Extraction Solvent |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure reaction fidelity at each stage.

Step-by-step experimental workflow with embedded validation checkpoints.

Step 1: Amine Dissolution

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.68 g (10.0 mmol) of 2-methoxy-4-nitroaniline in 15 mL of 6M HCl.

-

Stir vigorously. If the amine does not fully dissolve, warm gently to 40 °C to facilitate the formation of the hydrochloride salt, then immediately submerge the flask in an ice-salt bath to cool the mixture to 0–5 °C. A fine suspension of the hydrochloride salt may precipitate; this is expected and will react smoothly.

Step 2: Diazotization

-

Dissolve 0.76 g (11.0 mmol) of NaNO₂ in 5 mL of pre-chilled distilled water.

-

Add the aqueous NaNO₂ solution dropwise to the amine suspension over 15–20 minutes.

-

Causality: Maintain the internal temperature strictly below 5 °C during addition to prevent diazonium decomposition.

-

Stir the reaction mixture for 30 minutes at 0 °C. The suspension should gradually clarify into a pale/yellowish solution as the soluble diazonium salt forms.

Step 3: Self-Validation & Quenching

-

Validation Checkpoint: Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HNO₂), validating that the diazotization has reached completion.

-

Add a 10% aqueous solution of sulfamic acid dropwise until a repeat starch-iodide test yields no color change. This critical step destroys excess HNO₂, preventing the downstream formation of explosive hydrazoic acid.

Step 4: Azidation

-

Dissolve 0.78 g (12.0 mmol) of NaN₃ in 5 mL of distilled water.

-

Caution: Add the NaN₃ solution very slowly (dropwise) to the diazonium solution at 0–5 °C.

-

Validation Checkpoint: Vigorous effervescence (N₂ gas evolution) will occur immediately upon each drop. This is the physical confirmation of the azidation event. Rapid addition will cause uncontrolled foaming.

-

Once addition is complete, allow the reaction to stir for 1 hour, letting it gradually warm to room temperature. The cessation of gas evolution indicates reaction completion.

Step 5: Workup and Purification

-

The product (1-azido-2-methoxy-4-nitrobenzene) will typically separate as a dense oil or precipitate as a solid [4].

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).

-

Wash the combined organic layers sequentially with distilled water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Causality: Keep the rotary evaporator water bath below 35 °C to prevent thermal degradation of the azide.

-

Purify the crude product via flash column chromatography (Silica gel, Eluent: Petroleum Ether / Ethyl Acetate 7:3) to yield the pure compound [4].

Analytical Characterization

To confirm the structural integrity of the synthesized 1-azido-2-methoxy-4-nitrobenzene, compare the isolated product against the following expected analytical signatures [4, 5].

| Analytical Method | Expected Signatures / Values | Diagnostic Significance |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.85 (dd, J = 8.5, 2.0 Hz, 1H), ~7.75 (d, J = 2.0 Hz, 1H), ~7.10 (d, J = 8.5 Hz, 1H), ~3.98 (s, 3H) | Confirms the 1,2,4-trisubstituted aromatic pattern and the presence of the methoxy group. |

| FT-IR Spectroscopy | ~2110–2120 cm⁻¹ (strong, sharp) | Critical: Asymmetric stretching vibration of the azide (-N₃) group. |

| FT-IR Spectroscopy | ~1520 cm⁻¹, ~1350 cm⁻¹ | Symmetric and asymmetric stretching of the nitro (-NO₂) group. |

| Mass Spectrometry (ESI) | [M+H]⁺ m/z 195.15 | Matches the exact mass of the target compound (MW: 194.15). |

References

1. 2. 3. 4. 5.

Application Note: High-Purity Synthesis of 1-Azido-2-methoxy-4-nitrobenzene

Abstract & Application Scope

This application note details a robust, scalable protocol for the conversion of 2-methoxy-4-nitroaniline (CAS: 97-52-9) to its corresponding aryl azide, 1-azido-2-methoxy-4-nitrobenzene .

Aryl azides are critical photoaffinity labeling reagents and "click chemistry" handles in drug discovery. The specific substitution pattern of this substrate—combining an electron-donating methoxy group (

Key Advantages of this Protocol:

-

Safety-First Design: Mitigates the risk of hydrazoic acid (

) evolution via a buffered azidation step. -

High Purity: Optimized diazotization temperature control prevents phenol by-product formation.

-

Scalability: Suitable for milligram to multigram synthesis.

Safety Assessment (Critical)

WARNING: This protocol involves the generation of diazonium salts and the use of sodium azide.[1]

| Hazard | Description | Mitigation Strategy |

| Explosion Risk | Dry diazonium salts and organic azides can be shock/heat sensitive.[1] | Never let the diazonium intermediate dry. Keep the final azide product in solution or store in the dark at -20°C. Do not use metal spatulas. |

| Hydrazoic Acid ( | Highly toxic and volatile gas formed when | Strict pH control. The diazonium solution must be buffered (pH 4–5) before azide addition. Perform all steps in a high-efficiency fume hood. |

| Nitrosyl Chloride | Toxic gas potentially evolved during diazotization in HCl. | Maintain temperature < 5°C; ensure efficient stirring. |

Reagents & Equipment

Reagents

-

Substrate: 2-Methoxy-4-nitroaniline (98%+ purity).

-

Acid: Hydrochloric Acid (

), 37% (conc.) and 6M solution. -

Nitrite Source: Sodium Nitrite (

), 2.5 M aqueous solution (freshly prepared). -

Azide Source: Sodium Azide (

), solid or 2.0 M solution. -

Buffer: Sodium Acetate (

) or saturated solution. -

Quenching Agent: Urea or Sulfamic Acid.[2]

-

Solvents: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

).

Equipment

-

Three-neck round-bottom flask (100 mL or 250 mL).

-

Digital internal thermometer (Critical: must monitor

). -

Magnetic stir plate with Teflon-coated stir bar.

-

Ice/Salt bath (

/Ice mixture for -5°C to 0°C maintenance). -

Addition funnel (pressure-equalizing recommended).

-

Vacuum filtration setup (sintered glass).

Experimental Protocol

Phase 1: Solubilization & Salt Formation

The low basicity of the nitroaniline requires aggressive conditions to form the hydrochloride salt, which is necessary for efficient diazotization.

-

Setup: Charge the three-neck flask with 2-methoxy-4-nitroaniline (10.0 mmol, 1.68 g).

-

Acidification: Add 6M HCl (10 mL) and distilled water (10 mL).

-

Note: If the solid does not disperse well, add 5 mL of Glacial Acetic Acid to aid solubility.

-

-

Cooling: Immerse the flask in an ice/salt bath. Stir vigorously.

-

Temperature Equilibration: Cool the internal temperature to 0–2°C . A fine suspension of the aniline hydrochloride salt should form.[3]

Phase 2: Diazotization (The Sandmeyer Intermediate)

-

Nitrite Addition: Dropwise, add the

solution (1.1 equiv, 11.0 mmol) over 15–20 minutes.-

Critical Control point: Do not allow the temperature to exceed 5°C . Higher temperatures hydrolyze the diazonium salt to a phenol.

-

-

Digestion: Stir at 0°C for 30–45 minutes. The suspension should thin out as the soluble diazonium salt forms.

-

Excess Nitrite Check: Test a drop of the reaction mixture on starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required for complete conversion).

-

Quenching: Add Urea (approx. 100-200 mg) portion-wise to destroy excess nitrous acid until the starch-iodide test is negative.

-

Reasoning: Excess nitrous acid can react with sodium azide in the next step to form explosive nitryl azide or toxic gases.

-

Phase 3: Buffered Azidation (Nucleophilic Substitution)

Safety Note: Direct addition of azide to the acidic pot generates

-

Buffering: Slowly add a saturated solution of Sodium Acetate to the cold diazonium mixture until the pH reaches 4.0–5.0 (check with pH paper). Keep temperature < 5°C.

-

Azide Addition: Add the Sodium Azide solution (1.5 equiv, 15.0 mmol) dropwise to the buffered diazonium mixture.

-

Observation: Vigorous foaming will occur due to nitrogen gas (

) evolution.

-

-

Reaction: Allow the mixture to warm slowly to room temperature (20–25°C) over 2 hours while stirring.

-

Endpoint: Evolution of gas ceases and a precipitate (the aryl azide) often separates.

-

Phase 4: Workup & Isolation

-

Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (

mL).-

Note: Do not use Dichloromethane (DCM) if avoiding halogenated solvents, though DCM is also effective.

-

-

Washing: Wash combined organics with:

-

Water (

mL) -

Saturated

( -

Brine (

mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure at room temperature .-

Safety: Do not heat the water bath above 30°C. Do not distill to dryness if large quantities are involved; leave as a concentrated oil or precipitate.

-

Mechanistic Pathway & Workflow

The following diagram illustrates the chemical transformation and the logic flow of the experiment.

Figure 1: Step-wise mechanistic workflow for the conversion of 2-methoxy-4-nitroaniline to the corresponding azide.

Data Analysis & Expected Results

Characterization Table

| Parameter | Expected Value | Notes |

| Physical State | Yellow to Orange Solid | Color deepens with nitro/methoxy conjugation. |

| Yield | 75% – 90% | Losses primarily due to solubility in workup. |

| IR Spectroscopy | ~2100–2150 cm⁻¹ | Strong, characteristic Azide ( |

| Melting Point | ~85–90°C (Decomp.) | Caution: Do not overheat during MP measurement. |

| Aromatic protons shift upfield relative to diazonium. |

Troubleshooting Guide

-

Problem: Low Yield / Recovery.

-

Cause: The product is moderately soluble in water due to the polarity of the nitro/methoxy groups.

-

Solution: Saturate the aqueous layer with NaCl (solid) before extraction to salt out the organic product.

-

-

Problem: Formation of red tar/oil.

-

Cause: Decomposition of diazonium salt (temperature > 5°C) leading to phenol coupling (azo dye formation).

-

Solution: Keep the reaction strictly at 0°C during the nitrite addition.

-

References

-

BenchChem. (2025).[1][2][3][5] Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. Retrieved from

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from

-

Royal Society of Chemistry. (2013). Supplementary Information: Synthesis of aryl azides. Organic & Biomolecular Chemistry. Retrieved from

-

Scielo. (2018). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Retrieved from

Sources

Application Note: Optimizing CuAAC Click Reactions for Sterically Hindered Aryl Azides

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction, celebrated for its high thermodynamic driving force and functional group tolerance. However, researchers frequently encounter severe yield drop-offs and stalled kinetics when applying standard CuAAC conditions (e.g., CuSO₄/sodium ascorbate in aqueous mixtures) to sterically hindered aryl azides , such as ortho-substituted or 2,6-disubstituted aryl azides (e.g., 2,6-diisopropylphenyl azide).

This application note provides a deep mechanistic analysis of why steric bulk collapses CuAAC efficiency and outlines field-proven, self-validating protocols utilizing specialized Copper(I) sources and N-heterocyclic carbene (NHC) ligands to overcome these activation barriers[1].

Mechanistic Insights: The Steric Bottleneck

To troubleshoot hindered CuAAC reactions, one must understand the causality of the failure. The widely accepted mechanism for CuAAC involves the formation of a highly reactive dinuclear copper-acetylide complex .

In standard unhindered reactions, the rate-limiting step is often the initial deprotonation of the alkyne or the final protonolysis. However, when utilizing sterically hindered aryl azides, the rate-limiting step shifts entirely to the azide coordination phase .

-

The bulky ortho-substituents on the aryl azide create severe steric repulsion against the multidentate ligands (e.g., THPTA, TBTA) encapsulating the copper center.

-

This steric clash prevents the proximal nitrogen of the azide from coordinating with the Cu(I) atom.

-

Without this pre-coordination, the subsequent nucleophilic attack to form the 6-membered copper-metallacycle cannot proceed, effectively stalling the catalytic cycle[2].

Figure 1: CuAAC catalytic cycle highlighting the steric bottleneck during azide coordination.

Strategic Optimization: Ligands and Reaction Conditions

To bypass this bottleneck, the catalytic pocket must be redesigned. Standard in situ reduction methods (CuSO₄ + Sodium Ascorbate) paired with bulky polytriazole ligands (TBTA/THPTA) are insufficient[3].

A. The Role of Abnormal N-Heterocyclic Carbenes (aNHCs)

Recent advances demonstrate that abnormal N-heterocyclic carbenes (aNHCs) , specifically 1,2,3-triazol-5-ylidene copper(I) complexes (e.g., CuCl(TPh)), are exceptionally effective for hindered substrates[4].

-

Causality: aNHCs are incredibly strong σ-donors. They stabilize the Cu(I) oxidation state preventing disproportionation, while their planar geometry creates a less sterically congested reactive trajectory compared to the "wrapping" effect of multidentate amine ligands. This allows the bulky aryl azide to successfully coordinate to the copper-acetylide[2].

B. Solvent and Thermal Dynamics

Aqueous mixtures (t-BuOH/H₂O) limit the reaction temperature and poorly solvate highly lipophilic hindered azides. Transitioning to polar aprotic organic solvents (THF, DMF, or DMSO) allows for elevated temperatures (50 °C–80 °C), providing the necessary kinetic energy to overcome the high activation barrier of the hindered metallacycle formation[5].

C. Quantitative Condition Comparison

| Reaction Condition | Catalyst System | Solvent / Temp | Yield (2,6-diisopropylphenyl azide) | Reaction Time |

| Standard (Baseline) | CuSO₄ / NaAsc / TBTA (5 mol%) | t-BuOH:H₂O / 25 °C | < 10% | 24 hours |

| Organic Base Promoted | [Cu(MeCN)₄]PF₆ / DIPEA (10 mol%) | THF / 60 °C | 60 - 75% | 18 hours |

| aNHC-Catalyzed (Optimal) | CuCl(TPh) (1-5 mol%) | Neat or THF / 25-50 °C | > 95% | 0.5 - 2 hours |

Experimental Protocols

The following protocols are designed as self-validating systems. TLC or LC-MS monitoring is explicitly integrated to ensure the catalyst remains active throughout the extended reaction times required for hindered substrates.

Protocol A: High-Efficiency CuAAC using aNHC-Copper(I) Complexes

This protocol utilizes pre-formed CuCl(TPh) and is the most reliable method for extreme steric hindrance (e.g., ortho-disubstituted aryl azides).

Reagents & Materials:

-

Sterically hindered aryl azide (0.50 mmol)

-

Terminal alkyne (0.55 mmol, 1.1 eq)

-

CuCl(TPh) catalyst (0.025 mmol, 5 mol%)

-

Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the CuCl(TPh) catalyst (5 mol%).

-

Atmosphere Exchange: Evacuate the flask and backfill with dry Argon (repeat 3 times) to prevent oxidative homocoupling of the alkyne (Glaser coupling).

-

Reagent Addition: Dissolve the sterically hindered aryl azide and the terminal alkyne in 2.0 mL of anhydrous THF. Inject this solution into the flask via syringe.

-

Reaction Initiation: Stir the mixture at 50 °C. Self-Validation Check: The solution should remain homogeneous and pale; a shift to a deep blue/green indicates undesirable oxidation to Cu(II), meaning the inert atmosphere was compromised.

-